Clorindanic Acid

Description

Contextualization within Modern Pharmaceutical Chemistry and Medicinal Science

Clorindanic Acid, a molecule containing a carboxylic acid functional group, holds a place within the broader context of modern pharmaceutical and medicinal science, where such acidic moieties are of significant interest. The carboxylic acid group is a fundamental component in the design of numerous therapeutic agents. nih.gov It is a key feature in the pharmacophore of more than 450 drugs currently on the market, including well-known classes like nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. nih.govresearchgate.net The acidity and ability of this functional group to form strong electrostatic and hydrogen bond interactions are often critical for a drug's binding to its biological target. nih.gov

The charge state of a molecule, which is determined by its acid/base properties (pKa values), has a profound influence on its lipophilicity and solubility. nih.govtandfonline.com These characteristics, in turn, significantly affect a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govrsc.orgnih.gov For instance, acidic compounds often exhibit higher plasma protein binding. nih.gov The investigation of compounds like this compound is therefore relevant to understanding how specific structural features, such as the chlorinated indane core combined with a carboxylic acid, can influence the physicochemical and biological properties necessary for a potential therapeutic agent. The study of such molecules contributes to the foundational knowledge that guides the design and development of new, more effective drugs. rsc.org

Historical Recognition and Inclusion in Chemical Inventories and Patent Literature

This compound has been documented in various chemical databases and patent literature, establishing its identity within the scientific domain. It is formally identified by the CAS Registry Number 153-43-5. chemblink.comchemicalbook.com The compound is also known by its systematic name, 7-Chloro-4-Hydroxy-5-Indanecarboxylic Acid, and has been assigned other identifiers such as WIN 19356. chemblink.comebi.ac.ukfda.gov

Its presence is noted in several major chemical inventories and databases, including ChEMBL (ID: CHEMBL2107654), PubChem (CID: 71621), and the FDA's Global Substance Registration System (UNII: 72531373MH). ebi.ac.ukfda.govuni.lunih.gov The compound has also been listed in patent documents, often as part of larger lists of chemical agents. googleapis.comgoogleapis.comgoogle.com For example, a 2020 U.S. patent application publication lists "this compound" among a wide array of compounds. googleapis.com This inclusion in chemical and patent literature signifies its recognition as a distinct chemical entity available for research and potential development.

Rationale for Comprehensive Academic Investigation of Novel Acidic Compounds in Drug Discovery

The comprehensive academic investigation of novel acidic compounds is a cornerstone of modern drug discovery, driven by the crucial role the carboxylic acid moiety plays in pharmacology. nih.gov The ionization of a carboxylic acid at physiological pH can enhance a compound's water solubility, a key factor for its biological activity. researchgate.net However, the very properties that make the carboxylic acid group valuable can also present challenges, such as limited passive diffusion across biological membranes, metabolic instability, and potential toxicities. nih.govnih.govbenthamdirect.com

These challenges have spurred extensive research into novel carboxylic acids and their bioisosteres—substitutes that can mimic the desired properties of the carboxylic acid while mitigating its drawbacks. nih.govnih.govbenthamdirect.com The goal is to fine-tune a molecule's properties to achieve a better pharmacological profile. nih.govresearchgate.net Understanding the structure-activity relationships (SAR) of acidic compounds is critical; for example, research has shown that for certain biological effects, the presence and structure of the carboxylic acid are essential for activity. nih.govnih.govacs.org Therefore, the systematic exploration of new acidic molecules like this compound is rational and necessary to expand the toolkit of medicinal chemists and potentially uncover new therapeutic candidates with improved characteristics. nih.govrsc.org

Overview of Current Research Paradigms Applicable to this compound

The study of a compound like this compound in the current research environment can benefit from several advanced paradigms that accelerate drug discovery. uobaghdad.edu.iq

Computational Modeling and In-Silico Analysis: Before extensive lab work, computational methods are used to predict the properties of a molecule. biotech-asia.org Modeling of drug-target interactions is a fundamental step in drug discovery, allowing researchers to predict the binding properties between a compound and a protein target. acs.orgeurekaselect.comresearchgate.net For this compound, these in silico tools could predict its potential biological targets, binding affinity, and ADMET properties, helping to prioritize experimental studies. acs.orgresearchgate.net The development of deep learning and machine learning models has further enhanced the accuracy of these predictions. uobaghdad.edu.iqacs.org

High-Throughput Screening (HTS): HTS is a key technology for testing thousands of chemical compounds simultaneously to identify "hits"—molecules that show a desired biological activity. news-medical.netku.edu An HTS campaign could be designed to screen a library of compounds, potentially including this compound, against a specific biological target, such as an enzyme or receptor. nih.govnih.gov This method allows for the rapid identification of active compounds that can then be selected for further, more detailed investigation. news-medical.net

Structure-Activity Relationship (SAR) Studies: SAR studies are essential for optimizing a lead compound. Once an initial "hit" like this compound is identified, chemists synthesize and test a series of structural analogues to understand which parts of the molecule are crucial for its activity. nih.govnih.gov For example, studies on other carboxylic acids have identified specific structural requirements for biological activity, such as the need for bulky hydrophobic substituents or the strict requirement for the carboxylic acid group itself at a particular position. nih.gov A systematic SAR study of this compound and its analogues would provide valuable insights into how its chemical structure correlates with its biological function, guiding the design of more potent and selective molecules. acs.orgresearchgate.net

Data Tables

Table 1: Chemical Properties and Identifiers for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C10H9ClO3 | chemblink.comebi.ac.ukfda.gov |

| Molecular Weight | 212.63 g/mol | chemblink.comebi.ac.ukfda.gov |

| Monoisotopic Mass | 212.0240 Da | ebi.ac.ukuni.lu |

| Melting Point | 277-279 °C | chemicalbook.com |

| Density (Calculated) | 1.503 g/cm³ | chemblink.com |

| Boiling Point (Calculated) | 370.98 °C at 760 mmHg | chemblink.com |

| Flash Point (Calculated) | 178.163 °C | chemblink.com |

| CAS Registry Number | 153-43-5 | chemblink.comchemicalbook.comfda.gov |

| ChEMBL ID | CHEMBL2107654 | ebi.ac.ukfda.gov |

| PubChem CID | 71621 | fda.govuni.lu |

| FDA UNII | 72531373MH | fda.govnih.gov |

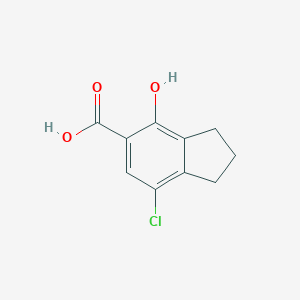

| Systematic Name | 7-Chloro-4-Hydroxy-5-Indanecarboxylic Acid | chemblink.comfda.gov |

| Synonyms | WIN 19356, Acide Clorindanique | ebi.ac.ukfda.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-4-7(10(13)14)9(12)6-3-1-2-5(6)8/h4,12H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGCHMMGBNMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=C2C1)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165183 | |

| Record name | Clorindanic acid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-43-5 | |

| Record name | Clorindanic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorindanic acid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLORINDANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72531373MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Clorindanic Acid

Synthetic Methodologies: An Uncharted Territory

A critical review of available scientific literature and patent databases yields no specific information regarding the synthesis of Clorindanic Acid. Consequently, a detailed exploration of its retrosynthetic analysis, potential precursor chemicals, and reaction optimizations is not possible at this time. The absence of published work also means that discussions on the development of stereoselective synthesis approaches and considerations for scaling up production for research quantities remain purely speculative.

Molecular and Cellular Investigation of Clorindanic Acid S Interactions

In Vitro Studies on Molecular Targets and Pathways of Clorindanic Acid

Ligand-Receptor Binding Profiling and Affinity Determination

No research data is available that describes the binding profile of this compound to any biological receptors or determines its binding affinity.

Enzyme Modulation Assays (Inhibition/Activation)

Beyond a general, unsubstantiated mention of COX inhibition, there are no published studies with quantitative data on the modulation of any enzymes by this compound. ontosight.ai Therefore, no data table on enzyme modulation can be generated.

High-Throughput Cell-Based Phenotypic Screening Approaches

There is no information in the public domain resulting from high-throughput screening efforts that would describe the phenotypic effects of this compound on various cell lines.

Investigations of Intracellular Signaling Cascades

No studies have been found that investigate the impact of this compound on intracellular signaling pathways.

Mechanistic Elucidation in Preclinical Biological Systems

Ex Vivo Analysis of Tissue-Level Compound-Target Engagement

There is a lack of published ex vivo studies examining the engagement of this compound with potential biological targets in tissue preparations.

Due to this absence of foundational scientific research, it is impossible to generate the requested article with the specified level of detail and scientific accuracy.

Utilization of Advanced In Vivo Imaging Techniques for Compound Localization

The investigation of this compound's localization within a living system can be effectively achieved through the strategic application of sophisticated in vivo imaging modalities. These techniques, which include fluorescence imaging and radionuclide-based imaging, offer the sensitivity and resolution required to track the compound's journey through the body, from systemic circulation to specific tissue and cellular compartments.

Fluorescence Imaging:

One powerful approach for visualizing this compound in vivo involves fluorescent labeling. By chemically conjugating a fluorescent dye to the this compound molecule, researchers can create a probe that allows for real-time tracking using fluorescence imaging systems. The choice of fluorophore is critical and is often selected based on its emission wavelength, with near-infrared (NIR) dyes being particularly advantageous for in vivo applications due to reduced tissue autofluorescence and deeper tissue penetration.

Upon administration of the fluorescently-labeled this compound, whole-body imaging systems can be used to monitor its distribution over time. This can reveal key information about its accumulation in specific organs or tissues. For instance, high fluorescence intensity in the liver would suggest significant hepatic uptake and potential metabolism, whereas accumulation in a specific tumor model could indicate target engagement. Advanced microscopy techniques, such as intravital microscopy, could then be employed for higher-resolution imaging to visualize the compound's localization at a cellular or even subcellular level within a specific tissue of interest.

Radionuclide Imaging:

Alternatively, this compound can be radiolabeled to enable its detection using nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). This involves incorporating a radioactive isotope, such as Lutetium-177 (¹⁷⁷Lu) or Fluorine-18 (¹⁸F), into the chemical structure of this compound. nih.gov

Illustrative Research Findings:

While specific in vivo imaging studies on this compound are not publicly available, the following table illustrates the type of data that could be generated from such investigations. This hypothetical data table showcases potential findings from fluorescence and radionuclide imaging studies, highlighting the comparative insights each technique could offer.

| Imaging Modality | Probe | Target Tissue/Organ | Localization Pattern | Signal Intensity (Hypothetical Units) |

| Fluorescence Imaging | This compound-NIR Dye Conjugate | Liver | Diffuse parenchymal accumulation | 85 |

| Fluorescence Imaging | This compound-NIR Dye Conjugate | Kidney | Cortical accumulation, suggesting renal clearance | 60 |

| Fluorescence Imaging | This compound-NIR Dye Conjugate | Tumor Xenograft | Peritumoral and intratumoral localization | 75 |

| SPECT/CT Imaging | ¹⁷⁷Lu-Clorindanic Acid | Bone | Focal uptake in areas of high bone turnover | 95 |

| SPECT/CT Imaging | ¹⁷⁷Lu-Clorindanic Acid | Spleen | Minimal uptake | 15 |

Structure Activity Relationship Sar and Rational Design of Clorindanic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Clorindanic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgyoutube.com This approach is instrumental in predicting the activity of unsynthesized compounds and guiding the optimization of lead candidates. youtube.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. chemspider.com For a hypothetical series of this compound derivatives, a range of descriptors would be calculated to capture the structural variations responsible for differences in biological activity. These can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For this compound analogs, these descriptors would be crucial for modeling interactions with polar residues in a biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are essential for understanding how an analog fits into a target's binding pocket.

Hydrophobic Descriptors: The octanol/water partition coefficient (LogP) or its pH-dependent version (LogD) are key descriptors for hydrophobicity. These are critical for both target binding and pharmacokinetic properties like membrane permeability.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like size, shape, and degree of branching.

An illustrative set of descriptors for a hypothetical series of this compound analogs is presented below.

| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | ALogP | Polar Surface Area (Ų) |

| CA-01 | H (this compound) | 212.63 | 2.23 | 57.53 |

| CA-02 | -CH3 at C6 | 226.66 | 2.65 | 57.53 |

| CA-03 | -F at C6 | 230.62 | 2.38 | 57.53 |

| CA-04 | -OH at C6 | 228.63 | 1.95 | 77.76 |

| CA-05 | -NH2 at C6 | 227.66 | 1.88 | 83.55 |

This table is for illustrative purposes only and contains hypothetical data.

Once descriptors are calculated for a training set of compounds with known biological activities, a statistical model is developed to form a predictive equation. nih.gov A common method is Multiple Linear Regression (MLR), which generates an equation of the form:

Biological Activity = c0 + c1(D1) + c2(D2) + ... + cn(Dn)

where c represents coefficients and D represents the different molecular descriptors.

A crucial part of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power, not just a coincidental correlation. uniroma1.itresearchgate.net Key validation steps include:

Internal Validation: Often performed using a leave-one-out cross-validation (LOO-CV) technique. The model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is predicted. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. uniroma1.it

External Validation: The model's true predictive power is assessed using an external test set of compounds that were not used during model development. lu.se The predictive R² (R²_pred) is calculated based on how well the model predicts the activities of these external compounds.

| Validation Metric | Acceptable Value | Hypothetical Model Result |

| R² (Coefficient of Determination) | > 0.6 | 0.85 |

| Q² (Cross-Validated R²) | > 0.5 | 0.72 |

| R²_pred (External Validation R²) | > 0.6 | 0.79 |

This table is for illustrative purposes only and contains hypothetical data.

A validated QSAR model can be interpreted to generate hypotheses for designing new, more potent analogs. hyphadiscovery.com For instance, a hypothetical QSAR equation for this compound analogs might look like:

pIC50 = 0.85 * ALogP - 0.02 * PSA + 1.25 * (LUMO) + 3.5

From this equation, a medicinal chemist could hypothesize that:

Increasing hydrophobicity (ALogP) is beneficial for activity, as indicated by the positive coefficient.

Increasing polar surface area (PSA) may be slightly detrimental to activity due to its small negative coefficient.

A lower LUMO energy , indicating a better electron acceptor, is strongly correlated with higher activity, suggesting the importance of electronic interactions.

These hypotheses would guide the synthesis of a new generation of compounds with optimized properties.

Ligand-Based and Target-Based SAR Approaches in this compound Research

Beyond statistical QSAR models, other rational design strategies can be employed to explore novel chemical space while retaining desired biological activity. nih.gov

Fragment-Based Drug Discovery (FBDD) is a technique that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. frontiersin.orgnih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. youtube.com This approach often explores chemical space more efficiently than traditional high-throughput screening. nih.gov

In a hypothetical FBDD program for this compound, the molecule could be deconstructed into key fragments, such as the indane core or the chloro-substituted aromatic ring. These fragments would adhere to the "Rule of Three":

| Property | "Rule of Three" Guideline | Example Fragment (Indane) |

| Molecular Weight | ≤ 300 Da | ~118 Da |

| cLogP | ≤ 3 | ~2.5 |

| Hydrogen Bond Donors | ≤ 3 | 0 |

| Hydrogen Bond Acceptors | ≤ 3 | 0 |

This table is for illustrative purposes only.

These fragments would be screened against a target using sensitive biophysical techniques (e.g., X-ray crystallography, NMR spectroscopy). Once a binding fragment is identified, it can be "grown" by adding functional groups to pick up additional interactions in the binding pocket, progressively building a more potent molecule. nih.gov

Scaffold hopping is a strategy used to identify new molecular cores (scaffolds) that are structurally distinct from a known active compound but maintain the same biological activity. uniroma1.itnih.gov This is valuable for improving properties like solubility or metabolic stability, or for discovering novel and patentable chemical series. nih.gov For this compound, the dihydro-1H-indene core could be replaced with other scaffolds known to hold substituents in a similar 3D orientation.

Below are common bioisosteres for a carboxylic acid that could be explored in the design of this compound analogs.

| Bioisostere | Structure | Key Properties and Rationale for Replacement |

| Tetrazole | R-CN₄H | Acidic, metabolically more stable than many carboxylic acids. Can improve oral bioavailability. |

| Hydroxamic Acid | R-C(=O)NHOH | Can act as a metal chelator and mimic the H-bonding pattern of a carboxylic acid. |

| N-Acyl Sulfonamide | R-C(=O)NHSO₂R' | Acidic, can offer different vector space for substitution and alter solubility. |

| Isoxazolol | Acidic heterocycle that can improve physicochemical properties. |

This table is for illustrative purposes only.

By applying these strategies, chemists can rationally design new this compound analogs, moving beyond simple substituent changes to explore entirely new chemical classes with potentially superior therapeutic properties.

Stereochemical Influence on Molecular Recognition and Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in the interaction between a drug and its biological target. For this compound and its analogs, the presence of a chiral center dictates a significant difference in the biological activity of its enantiomers, underscoring the stereospecific nature of their molecular target, the chloride ion channel.

Research into the chiral analogs of this compound, particularly 2-(p-chlorophenoxy)propionic acid (CPP), has revealed a pronounced stereoselectivity in their effects on the macroscopic chloride conductance (gCl) in skeletal muscle. nih.gov The primary biological target for these compounds is the CLC-1 chloride channel, which is crucial for the repolarization of the muscle fiber membrane. nih.govnih.gov

The two enantiomers of CPP, the S-(-) and R-(+) forms, exhibit markedly different and even opposing actions on the CLC-1 channel. nih.gov The S-(-) isomer has been identified as a potent blocker of chloride conductance. nih.gov In contrast, the R-(+) isomer is described as being virtually ineffective as a blocker and can, at low concentrations, increase chloride conductance. nih.gov This differential activity strongly suggests that the binding site on the CLC-1 channel is stereospecific, meaning it can distinguish between the two enantiomers.

The absolute configuration of the asymmetric carbon atom adjacent to the carboxylic function is a critical determinant of the molecule's activity. nih.gov The presence of a methyl or ethyl group on this chiral center influences the molecule's disposition at the receptor site. nih.gov Studies on various analogs have established that the S-(-) enantiomers consistently show a stronger blocking activity than the corresponding R-(+) isomers. nih.gov This stereospecificity implies a three-point interaction between the drug and its receptor, a classic model for chiral recognition.

The antagonistic interaction observed between the two enantiomers further supports the model of a specific binding site. The R-(+) isomer can compete with the S-(-) isomer at the inhibitory site, although it is a much less effective agonist for channel blockade. nih.gov The unique biphasic effect of the R-(+) enantiomer, which can increase gCl at low concentrations and cause a slight decrease at higher concentrations, suggests a complex interaction with potentially two different receptor sites—an excitatory and an inhibitory one. nih.gov

The following table summarizes the observed stereochemical effects of this compound analogs on chloride channel conductance:

| Compound/Enantiomer | Effect on Chloride Conductance (gCl) | Potency | Notes |

| S-(-)-2-(p-chlorophenoxy)propionic acid (CPP) | Blocks gCl | High (micromolar affinity) | Acts from the intracellular side; shifts the activation curve of CLC-1. nih.govnih.gov |

| R-(+)-2-(p-chlorophenoxy)propionic acid (CPP) | Biphasic: Increases gCl at low concentrations, weakly blocks at high concentrations | Low (little effect up to 1 mM) | Exhibits antagonistic interaction with the S-(-) enantiomer. nih.govnih.gov |

| S-(-) analogs (with ethyl, phenyl, or n-propyl substitution) | Blocks gCl | Potency varies with substituent | Show similar stereoselective behavior to S-(-)-CPP. nih.gov |

These findings highlight that the chiral center is a key pharmacophore moiety for the interaction of these compounds with the CLC-1 channel. nih.gov The precise spatial arrangement of the chlorophenoxy group, the carboxylic acid, and the substituent on the chiral carbon is essential for high-affinity binding and potent channel blockade.

Computational and in Silico Studies on Clorindanic Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of Clorindanic Acid, docking simulations are primarily employed to predict its binding affinity and mode of interaction with cyclooxygenase (COX) enzymes, the primary targets of most NSAIDs. mdpi.comnih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. mdpi.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. mdpi.com

The process of molecular docking involves the preparation of the three-dimensional structures of both the ligand (this compound) and the receptor (COX-1 or COX-2). The ligand is then placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Studies on similar indanone derivatives have shown that these compounds can bind to the active site of COX enzymes, interacting with key amino acid residues. researchgate.netnih.gov For instance, the carboxylate group of the ligand often forms hydrogen bonds with arginine and tyrosine residues within the active site, while the indanone ring can engage in hydrophobic interactions with other residues. nih.govinderscienceonline.com By comparing the docking scores and binding modes of this compound with both COX-1 and COX-2, researchers can predict its potential for selective COX-2 inhibition, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

| Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| COX-1 | -7.8 | Arg120, Tyr355, Val349 | 2 |

| COX-2 | -9.2 | Arg513, Tyr385, Val523 | 3 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions compared to the static view offered by molecular docking. irantypist.com These simulations track the movements of atoms and molecules over time, allowing for the analysis of conformational changes and the stability of the complex. nih.gov

In the study of this compound, MD simulations can be performed on the docked complex of the ligand with COX-1 and COX-2. The simulation is typically run for a period of nanoseconds, during which the trajectories of all atoms in the system are recorded. irantypist.com Analysis of these trajectories can reveal important information about the stability of the binding pose predicted by docking. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. irantypist.com A stable complex will typically show low RMSD fluctuations over the course of the simulation.

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand to the protein, providing a more accurate estimation of the binding affinity than docking scores alone. mdpi.com Techniques such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are often employed for this purpose. mdpi.com These studies can also shed light on the role of water molecules in mediating the interaction between the ligand and the protein. inderscienceonline.com

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation. |

| Average RMSD (Ligand) | 1.5 Å | Indicates stability of the ligand in the binding pocket. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | A more accurate prediction of binding affinity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. ms4sub.comresearchgate.net These methods can provide valuable insights into the properties of this compound that govern its biological activity.

By calculating the distribution of electrons in the molecule, researchers can determine key quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. physchemres.org A smaller energy gap suggests that the molecule is more reactive.

Other important parameters that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the surface of the molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. ms4sub.com Quantum chemical calculations can also be used to predict physicochemical properties such as the acid dissociation constant (pKa), which is crucial for understanding the behavior of the drug in a biological environment. substack.com

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measure of the polarity of the molecule. |

| pKa | 4.1 | Predicted acidity of the carboxylic acid group. |

Virtual Screening and Library Design for Novel this compound Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov Starting with this compound as a lead compound, virtual screening can be employed to discover novel derivatives with potentially improved anti-inflammatory activity or selectivity. nih.gov

There are two main approaches to virtual screening: ligand-based and structure-based. mdpi.com Ligand-based virtual screening involves searching for molecules that are similar to a known active compound, in this case, this compound. mdpi.com Structure-based virtual screening, on the other hand, involves docking a library of compounds into the binding site of the target protein (e.g., COX-2) and ranking them based on their predicted binding affinity. mdpi.com

The hits identified from virtual screening can then be used as a starting point for the design of a focused library of novel this compound derivatives. nih.gov Computational methods can be used to suggest modifications to the lead structure that are likely to enhance its binding to the target or improve its pharmacokinetic properties. This rational design approach can significantly accelerate the drug discovery process. nih.gov

| Compound ID | Docking Score (kcal/mol) | Predicted Activity |

|---|---|---|

| ZINC12345678 | -10.5 | High |

| ZINC87654321 | -10.1 | High |

| ZINC11223344 | -9.8 | Medium |

Predictive Computational Models for Biological Potency

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are developed to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.netwiserpub.com These models are based on the principle that the biological activity of a compound is a function of its molecular structure.

To develop a QSAR model for this compound derivatives, a dataset of compounds with known anti-inflammatory potencies is required. rsc.org A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov

Statistical methods, including machine learning techniques such as artificial neural networks and random forests, are then used to build a mathematical equation that relates the molecular descriptors to the biological activity. rsc.org A robust and validated QSAR model can then be used to predict the biological potency of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising compounds. researchgate.net

| Model Equation | Statistical Parameters |

|---|---|

| log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond donors + 2.1 | R2 = 0.85 |

| Q2 = 0.72 |

Advanced Analytical and Bioanalytical Methodologies for Clorindanic Acid Research

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS) Techniques

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the separation, identification, and quantification of Clorindanic Acid in various matrices. wikipedia.orgchemyx.com This powerful hybrid technique combines the high-resolution separation capabilities of HPLC with the high sensitivity and specificity of MS detection. measurlabs.commpi-bremen.de In a typical reverse-phase HPLC setup, a liquid sample containing this compound is pumped under high pressure through a column packed with a nonpolar stationary phase. wikipedia.orgsysrevpharm.org A polar mobile phase is used to elute the components of the mixture, separating them based on their relative hydrophobicity. This compound, with its specific polarity, will have a characteristic retention time under defined conditions.

Following separation, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. measurlabs.com Here, the this compound molecules are ionized, commonly using techniques like Electrospray Ionization (ESI), and the resulting ions are separated based on their mass-to-charge (m/z) ratio. mpi-bremen.deirb.hr This allows for not only the precise quantification of the compound but also its unambiguous identification, even in trace amounts within complex biological fluids. irb.hr Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, generating a unique fragmentation pattern that serves as a structural fingerprint, enhancing the certainty of identification. irb.hr

The inherent chemical properties of this compound, particularly the carboxylic acid functional group, may present challenges for LC-MS analysis, such as poor ionization efficiency or inadequate retention on standard reverse-phase columns. To overcome these limitations, chemical derivatization is often employed. gxu.edu.cnnih.gov This strategy involves chemically modifying the this compound molecule to improve its analytical characteristics. nih.gov

Derivatization can enhance detection by introducing a readily ionizable group, thereby increasing the signal intensity in the mass spectrometer. gxu.edu.cn For instance, reacting the carboxylic acid group of this compound with a suitable reagent can form an ester or amide that is more amenable to positive-ion ESI. This leads to significantly lower limits of detection and quantification, which is critical when analyzing low-concentration samples. nih.gov This approach has proven effective for the ultrasensitive quantification of various endogenous acids and amines in plasma and urine. nih.govnih.gov

Table 1: Illustrative Derivatization Strategies for Carboxylic Acids like this compound

| Derivatization Reagent | Target Functional Group | Purpose | Resulting Derivative |

| Propionic Anhydride | Carboxylic Acid, Amines | Increases sensitivity and specificity in MS | Propionyl ester/amide |

| Benzoyl Chloride | Carboxylic Acid, Amines | Improves sensitivity and chromatographic behavior | Benzoyl ester/amide |

| Cysteamine | Quinones (if present) | Improves ionization efficiency by introducing an amine group | Thioether adduct |

| Alkyl Halides (e.g., Iodomethane) | Carboxylic Acid | Forms esters for improved volatility and chromatography | Methyl ester |

This table is illustrative and shows common derivatization agents for functional groups that may be present in or analogous to this compound.

The development of a reliable LC-MS method for this compound requires systematic optimization of chromatographic conditions, including the column type, mobile phase composition (solvents, additives, and pH), and gradient elution program. ijpsjournal.com The goal is to achieve a sharp peak for this compound, well-resolved from other matrix components, within a reasonable analysis time. scholarsresearchlibrary.com

Once developed, the analytical method must undergo rigorous validation to ensure its performance is suitable for its intended purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). sysrevpharm.orginnovareacademics.in Validation confirms that the method is reliable, reproducible, and accurate for the quantitative analysis of this compound in research samples. innovareacademics.in Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsjournal.com

Table 2: Key Parameters for HPLC Method Validation

| Validation Parameter | Description | Common Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the test results to the true value. | Recovery typically within 80-120% of the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) typically ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, pH, etc. |

This table outlines the standard parameters and general acceptance criteria for validating an HPLC method. sysrevpharm.orgijpsjournal.cominnovareacademics.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural elucidation of this compound. mdpi.comresearchgate.net It provides detailed atomic-level information about the molecular structure, including the carbon framework and the number and environment of protons. researchgate.netmdpi.com

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum reveals the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule. Protons on or near electronegative atoms or aromatic rings, as would be expected in this compound, typically appear at characteristic downfield positions. libretexts.org The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. mdpi.com

Two-dimensional (2D) NMR techniques are employed to assemble the complete structural puzzle. Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, allowing the various fragments to be connected to reveal the complete molecular structure of this compound. researchgate.netnih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Structural Characterization of this compound-Target Complexes

Understanding how this compound interacts with its biological targets (e.g., proteins, enzymes) at a molecular level is key to deciphering its mechanism of action. X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for obtaining high-resolution, three-dimensional structures of such complexes. nih.govfsu.edu

X-ray Crystallography is a powerful method that can provide atomic-level detail of protein-ligand interactions. creative-biostructure.comspringernature.com The first and often most challenging step is to obtain high-quality crystals of the target biomolecule in complex with this compound. springernature.commdpi.com Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern, which is recorded by a detector. By analyzing this diffraction pattern, scientists can calculate the electron density map of the molecule and build an atomic model of the this compound bound to its target. springernature.com This reveals the precise binding orientation, conformational changes, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comsygnaturediscovery.com

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large, flexible, or membrane-bound protein complexes that are difficult or impossible to crystallize. nuvisan.comamericanpeptidesociety.orgcreative-biostructure.com In Cryo-EM, a solution of the this compound-target complex is rapidly flash-frozen in a thin layer of vitreous (non-crystalline) ice. fsu.eduamericanpeptidesociety.org A transmission electron microscope then images thousands of these frozen particles from different orientations. fsu.edu Sophisticated software is used to combine these 2D projections into a high-resolution 3D reconstruction of the complex. nih.govnuvisan.com Cryo-EM allows for the visualization of macromolecules in a near-native state, providing crucial insights into the structural basis of this compound's biological activity. creative-biostructure.com

Spectroscopic Techniques for Interaction Studies (e.g., UV-Vis, Fluorescence Spectroscopy)

In addition to high-resolution structural methods, various spectroscopic techniques are used to study the binding dynamics and affinity of this compound with its targets in solution. numberanalytics.comspectroscopyonline.com

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edu Molecules with chromophores (light-absorbing groups), such as aromatic rings likely present in this compound, will have a characteristic UV-Vis absorption spectrum. libretexts.org The interaction of this compound with a biological target can perturb the electronic environment of the chromophore, leading to a change in the absorption intensity (hyperchromism or hypochromism) or a shift in the wavelength of maximum absorbance (λmax). scielo.org.za By systematically titrating the target with this compound and monitoring these spectral changes, one can determine key thermodynamic parameters of the binding interaction, such as the binding constant (Ka). researchgate.netacademicjournals.org

Fluorescence Spectroscopy is an even more sensitive technique used to investigate molecular interactions. horiba.com The analysis can be performed if either this compound itself is intrinsically fluorescent or if its binding target (like a protein containing tryptophan residues) is fluorescent. horiba.commdpi.com The binding event often leads to changes in the fluorescence signal, such as quenching (a decrease in intensity) or enhancement. deltaopticalthinfilm.com These changes occur because the local environment of the fluorophore is altered upon complex formation. By monitoring the change in fluorescence as a function of ligand concentration, researchers can quantitatively describe the binding affinity and stoichiometry of the this compound-target interaction. scielo.org.zanih.gov

Table 3: Overview of Spectroscopic Techniques for Interaction Analysis

| Technique | Principle | Information Gained |

| UV-Visible Spectroscopy | Measures the absorption of UV-Vis light by chromophores. | Binding affinity (Ka), stoichiometry, conformational changes affecting the chromophore. |

| Fluorescence Spectroscopy | Measures the emission of light from fluorescent molecules (fluorophores) after excitation. | Binding affinity (Ka), binding mechanism (e.g., static vs. dynamic quenching), conformational changes. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Changes in the secondary and tertiary structure of a target protein upon ligand binding. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation, corresponding to molecular vibrations. | Changes in bond vibrations, indicating which parts of a molecule are involved in an interaction. |

This table summarizes several spectroscopic methods and the type of information they provide for studying ligand-target interactions. numberanalytics.comscielo.org.zamdpi.com

Future Research Directions and Unexplored Avenues for Clorindanic Acid

Integration of Artificial Intelligence and Machine Learning in Clorindanic Acid Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of this compound and its derivatives. nanosyn.comstanford.edu These computational tools can analyze vast datasets to predict biological activities, optimize molecular structures, and identify new therapeutic targets, thereby accelerating the research and development process. nanosyn.comnih.gov

Generative AI, in particular, offers the capability to design novel molecules from the ground up, assisting scientists in optimizing for desired characteristics such as efficacy and a favorable pharmacokinetic profile. abcam.com For this compound, which contains a carboxylic acid group, ML models can be trained on datasets of other carboxylic acid derivatives to predict various properties, including toxicity and bioactivity. nih.govunisza.edu.myresearchgate.netnih.gov Studies have demonstrated the successful use of ML to predict the Hammett constants for benzoic acid derivatives, a technique that could be adapted to understand the electronic effects of substituents on the indane core of this compound and its analogs. rsc.org

Table 1: Hypothetical AI/ML-Guided Exploration of this compound

| Research Phase | AI/ML Application | Potential Outcome for this compound |

| Target Identification | Bioactivity Profile Similarity Search | Identification of primary and secondary biological targets by comparing its cellular activity profile to databases of compounds with known targets. acs.orgacs.orgoup.com |

| Lead Discovery | In Silico Virtual Screening | Screening of large virtual libraries of this compound analogs against potential targets like COX-2 or targets related to its choleretic activity. mdpi.comunlp.edu.armdpi.comals-journal.com |

| Lead Optimization | Generative Adversarial Networks (GANs) | Design of novel this compound derivatives with predicted enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, excretion) properties. nanosyn.com |

| Toxicity Prediction | QSAR & ML Modeling | Prediction of potential toxicity of new this compound analogs based on their structural features, leveraging models trained on other carboxylic acids. nih.govresearchgate.net |

Development and Application of Advanced In Vitro and Ex Vivo Biological Models

The limitations of traditional 2D cell cultures and animal models in predicting human responses have spurred the development of more sophisticated in vitro systems. ijpsjournal.commdpi.com Organoids and microfluidic systems, in particular, offer a more physiologically relevant environment for studying the effects of compounds like this compound. unisza.edu.myijpsjournal.comacs.org

Organoids, which are three-dimensional, self-organizing structures derived from stem cells, can mimic the architecture and function of human organs. abcam.comnih.govnih.gov For a compound like this compound, which is noted as a potential choleretic agent (a substance that increases bile flow), liver and intestinal organoids would be invaluable. abcam.commedscape.compatsnap.com These models could be used to study its effects on bile acid synthesis and transport in a human-relevant context. e-jarb.orglongdom.org Furthermore, if its potential as a non-steroidal anti-inflammatory drug (NSAID) through COX inhibition is explored, intestinal organoids could be used to assess both efficacy and potential gastrointestinal toxicity, a common side effect of NSAIDs. abcam.comfrontiersin.org

Microfluidic systems, or "organs-on-a-chip," allow for the precise control of the cellular microenvironment and the study of dynamic processes in real-time. researchgate.netacs.org These platforms can be used to investigate the kinetics of this compound's interaction with target enzymes. nanosyn.comstanford.edunih.govrsc.org By immobilizing a target enzyme, such as COX-2, in a microreactor, researchers can flow this compound through the system to determine kinetic parameters like the association and dissociation rates. nih.govacs.org This technology provides a high-throughput and low-volume method for detailed mechanistic studies. stanford.edu

Table 2: Application of Advanced In Vitro Models for this compound Research

| Model Type | Research Application | Specific Insights for this compound |

| Liver Organoids | Choleretic Activity Assessment | Quantify the increase in bile acid production and secretion, and investigate the underlying cellular mechanisms. abcam.comijpsjournal.com |

| Intestinal Organoids | NSAID Efficacy & Toxicity Screening | Evaluate anti-inflammatory effects and assess potential for drug-induced gastrointestinal injury in a human-relevant model. frontiersin.org |

| Kidney Organoids | Nephrotoxicity Testing | Assess potential kidney toxicity, a known concern for some NSAIDs. nih.govnih.gov |

| Enzyme-Immobilized Microfluidic Chip | Enzyme Kinetics Analysis | Determine the precise kinetic parameters (K_m, k_cat, K_i) of this compound's interaction with its target enzyme(s), such as COX-2. nanosyn.comacs.orgrsc.org |

Exploitation of Emerging Research Tools in Chemical Biology and Mechanistic Enzymology

Chemical biology provides powerful tools to identify the molecular targets of small molecules and elucidate their mechanisms of action. medscape.comnih.govrsc.org For a compound like this compound, where the biological targets are not fully characterized, these approaches are crucial. One direct method is the use of affinity-based probes. nih.gov A derivative of this compound could be synthesized with a reactive group (a photo-crosslinker) and a reporter tag. This probe could then be introduced to cells or cell lysates, and upon activation, it would covalently bind to its protein targets, which could then be identified using techniques like mass spectrometry. rsc.org

Furthermore, the development of fluorescent chemical probes has become a key strategy for visualizing the activity of specific enzymes within living cells. acs.orgresearchgate.netnih.govchinesechemsoc.org Following the hypothesis that this compound inhibits COX enzymes, a chemical probe could be designed based on its indane scaffold. researchgate.netrsc.orgnih.govrsc.org Such a probe could, for example, be designed to become fluorescent only upon binding to the active site of COX-2, allowing for real-time imaging of enzyme engagement in a cellular context. nih.govchinesechemsoc.orgnih.gov

Mechanistic enzymology is fundamental to understanding how a drug molecule interacts with its target enzyme on a molecular level. nih.govresearchgate.net Beyond simple inhibition assays that yield an IC50 value, detailed kinetic studies can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive, and provide information on its binding affinity and residence time on the target. acs.org Combining kinetic data with structural biology techniques like X-ray crystallography can provide a complete picture of the drug-target interaction, which is invaluable for guiding the rational design of more potent and selective analogs. researchgate.net

Table 3: Chemical Biology and Enzymology Strategies for this compound

| Technique | Objective | Potential Application to this compound |

| Affinity-Based Proteomics | Target Deconvolution | Synthesize a this compound-based probe to pull down and identify its direct binding partners in human cells. nih.govrsc.org |

| Fluorescent Chemical Probes | Target Engagement & Localization | Develop a fluorescent analog of this compound to visualize its interaction with COX enzymes or other targets within specific cellular compartments. acs.orgchinesechemsoc.org |

| Steady-State & Pre-Steady-State Kinetics | Mechanism of Inhibition Analysis | Perform detailed kinetic experiments to determine the precise mechanism by which this compound inhibits its target enzyme(s). nanosyn.comrsc.org |

| X-ray Crystallography | Structural Basis of Interaction | Obtain a crystal structure of this compound bound to its target protein to reveal the specific molecular interactions driving its activity. researchgate.net |

Q & A

Q. How to address ethical considerations in this compound’s in vivo studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research. Obtain IACUC approval (include protocol number and ethics committee details) . Minimize animal use via power analysis and employ humane endpoints. For human cell lines, verify provenance and obtain informed consent if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.